4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
This compound belongs to the imidazo[4,5-c]pyridine class of heterocyclic molecules, characterized by a bicyclic structure combining imidazole and pyridine rings. The 3-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 6-position define its core structure.
Properties
IUPAC Name |
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-8-3-1-2-7(4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDMUIBVIOSXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Hydrolysis to Carboxylic Acid
A nitrile precursor, 4-(3-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carbonitrile, undergoes acidic hydrolysis (6M HCl, reflux, 8 h) to yield the carboxylic acid derivative. This stepwise approach avoids side reactions during cyclization and achieves >90% conversion.
Ester Saponification
Methyl or ethyl esters of the target compound are hydrolyzed using NaOH (2M, ethanol/water, 60°C, 4 h) to furnish the carboxylic acid. This method is compatible with acid-sensitive substituents and provides yields of 85–92%.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization
The formation of the imidazo[4,5-c]pyridine core proceeds via a cascade mechanism:
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Imine Formation : 3,4-Diaminopyridine reacts with 3-chlorobenzaldehyde to generate a Schiff base.
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Cyclization : Intramolecular attack of the amine on the adjacent carbon forms the five-membered imidazole ring.
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Aromatization : Oxidative dehydrogenation (often mediated by air or mild oxidants) completes the conjugated system.
Microwave irradiation enhances reaction kinetics by promoting rapid dielectric heating, while Zn(OTf)₂ stabilizes transition states through Lewis acid-base interactions .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that imidazopyridine derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
Case Study Example :
In vitro studies showed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Pharmacological Applications
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal effects.
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Moderate |
| Fungi | Strong |
Case Study Example :
In a controlled study, this compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi.
Material Science Applications
Polymer Chemistry
This compound is being explored as a building block for advanced materials due to its unique chemical structure. Its incorporation into polymer matrices has shown potential in enhancing thermal stability and mechanical properties.
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Thermal Stability | Low | High |
| Mechanical Strength | Moderate | Enhanced |
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[4,5-c]pyridine scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Molecular weight calculated based on formula C₁₃H₁₂ClN₃O₂.
Pharmacological and Functional Insights
Physicochemical Properties
- Purity and Availability : Most analogs, including the target compound’s fluorophenyl and methoxyphenyl derivatives, are available at 95% purity for research use .
- Solubility : Methoxy and benzyloxy groups improve aqueous solubility compared to halogenated analogs, which may exhibit higher lipid membrane permeability .
Key Research Findings
- Receptor Specificity : PD123319’s efficacy as an AT2 antagonist underscores the importance of bulky substituents (e.g., diphenylacetyl) in receptor selectivity .
Biological Activity
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS Number: 1192691-11-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanism of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C13H12ClN3O2
- Molecular Weight : 277.71 g/mol
- Structure : The compound features an imidazo[4,5-c]pyridine core substituted with a chlorophenyl group and a carboxylic acid moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are critical for various cellular signaling pathways. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, thereby enhancing their physiological effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit antitumor properties through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines and mediators. This is particularly relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD), where PDE inhibitors are being explored for therapeutic applications.
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile suggests that this compound may serve as a lead compound for further development into therapeutic agents targeting inflammatory diseases and certain cancers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(3-chlorophenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives?
- Methodology : A common approach involves multi-step reactions, such as condensation of 3-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization under acidic or basic conditions. For example, describes a carbodiimide-mediated coupling reaction in a CH₂Cl₂/CH₃CN solvent system (1:4 v/v), yielding 92% product after recrystallization from ethanol. Key parameters include reaction time (12 hours) and stoichiometric excess of K₂CO₃ to drive the reaction. Optimization of solvent polarity and temperature can improve yields .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, as demonstrated in and , which resolved bond lengths, angles, and stereochemistry. Complementary techniques include:
- Elemental analysis (e.g., C, H, N content) to verify purity (e.g., deviations >0.5% suggest impurities) .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm functional groups (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl, carboxylic acid protons at δ 12–13 ppm) .
Q. What analytical methods are recommended for assessing purity?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to achieve baseline separation of impurities .
- Melting Point Analysis : A sharp melting range (e.g., 459 K ± 2 K) indicates high crystallinity and purity .
Q. What preliminary assays can evaluate the compound’s bioactivity?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase-Glo™ for kinase activity). highlights similar compounds inhibiting cancer-related enzymes at IC₅₀ values of 1–10 µM .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or PARP). Align the chlorophenyl and imidazopyridine moieties in hydrophobic pockets for stable interactions .
- Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., via Gaussian 09) to identify reactive sites for functionalization (e.g., carboxyl group modification) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD Test Guidelines) to control for variables like cell line passage number or assay pH. notes that discrepancies in IC₅₀ values often arise from differences in solvent (DMSO vs. saline) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate contributing structural features .
Q. How can reaction kinetics inform scale-up synthesis for preclinical studies?
- Methodology :
- Rate Law Determination : Use in situ FTIR or HPLC to monitor reactant consumption. For example, ’s reaction exhibits pseudo-first-order kinetics in CH₃CN, with a rate constant (k) of 0.15 h⁻¹ at 298 K .
- Batch Reactor Optimization : Adjust mixing speed (>500 rpm) and temperature (ΔT ±5 K) to minimize byproducts during scale-up .
Q. What advanced spectroscopic techniques characterize electronic interactions in this compound?
- Methodology :
- X-ray Photoelectron Spectroscopy (XPS) : Analyze chlorine (Cl 2p₃/₂ at ~200 eV) and nitrogen (N 1s at ~399 eV) bonding environments to confirm aromatic substitution patterns .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Detect [M+H]⁺ ions with high resolution (R > 10,000) to verify molecular weight (e.g., m/z 307.2 for C₁₅H₁₂ClN₃O₂) .
Methodological Considerations Table
| Parameter | Technique/Protocol | Key Reference |
|---|---|---|
| Synthetic Yield | Carbodiimide coupling in CH₃CN/CH₂Cl₂ | |
| Purity Assessment | HPLC (C18, 70:30 acetonitrile/water) | |
| Structural Confirmation | SC-XRD (R factor < 0.08) | |
| Bioactivity Screening | MTT assay (0.1–100 µM, 48h incubation) | |
| Computational Modeling | AutoDock Vina (ΔG < -8 kcal/mol for binding) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
